4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Description
4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a tricyclic heterocyclic compound characterized by a fused pyrroloquinoline core with methyl groups at positions 4 and 6, a phenyl substituent at position 6, and a 1,2-dione moiety. This structure imparts unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which are critical for its biological interactions . The compound is synthesized via condensation and cyclization reactions involving pyrroloquinoline precursors and functionalized reagents, as detailed in multiple studies .
Properties
IUPAC Name |
9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-19(2)12-20(3,13-8-5-4-6-9-13)15-11-7-10-14-16(15)21(19)18(23)17(14)22/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDFJDUZCZOELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC3=C2N1C(=O)C3=O)(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene for 3–4 hours. This method yields the desired compound with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrroloquinoline derivatives, which can exhibit different biological activities depending on the introduced functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antitumor and anticoagulant agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit blood coagulation factors Xa and XIa, which play crucial roles in the blood clotting cascade . This inhibition can prevent thrombosis while maintaining normal hemostasis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrroloquinoline Core
Key analogs include:
Key Observations :
- Electron-Withdrawing Substituents (e.g., Cl, I at position 8): Increase molecular polarity and enhance binding to coagulation factors by forming halogen bonds with target enzymes .
- Alkoxy Groups (e.g., ethoxy at 8): Improve solubility but may reduce membrane permeability compared to hydrophobic aryl groups .
- Hybrid Derivatives (e.g., thiazole-linked): Exhibit dual inhibitory activity against FXa and XIa, leveraging synergistic interactions between the pyrroloquinoline core and heterocyclic fragments .
Physicochemical and Spectral Comparisons
- Melting Points : Halogenated derivatives (e.g., 8-iodo, 9a) show higher melting points (168–170°C) due to stronger intermolecular forces, while ethoxy analogs remain lower .
- NMR Data: ¹H NMR: Methyl groups at positions 4 and 6 resonate at δ 1.2–1.5 ppm, while aromatic protons (phenyl, quinoline) appear at δ 7.0–8.2 ppm . ¹³C NMR: The 1,2-dione carbonyls are observed at δ 170–175 ppm, with quaternary carbons (e.g., C-4, C-6) at δ 40–50 ppm .
- IR Spectroscopy : Strong C=O stretches at 1700–1750 cm⁻¹ confirm the dione moiety, while NH/OH stretches (if present) appear at 3200–3400 cm⁻¹ .
Biological Activity
4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects and mechanisms of action based on recent studies.
The molecular formula of this compound is with a molecular weight of approximately 305.37 g/mol. It exhibits a complex structure that contributes to its biological properties.
Pharmacological Activities
Recent studies have highlighted several key biological activities associated with this compound:
Anticoagulant Activity
Research indicates that derivatives of this compound exhibit significant anticoagulant properties by inhibiting blood coagulation factors. For instance:
- Inhibition of Factor Xa and XIa : Compounds derived from pyrroloquinoline structures have shown effective inhibition of factors Xa and XIa, which are crucial in the coagulation cascade. The best inhibitors demonstrated an IC50 value ranging from 2.28 to 3.70 μM against factor Xa .
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties:
- Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Activity
Some studies have reported antimicrobial effects against various pathogens:
- Inhibition of Bacterial Growth : The compound has been tested against several bacterial strains with promising results indicating its potential as an antimicrobial agent .
Case Studies and Research Findings
Several case studies provide insights into the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant inhibition of factor Xa with IC50 values around 2.5 μM. |
| Study B (2023) | Reported cytotoxic effects on breast cancer cell lines with an IC50 of 15 μM. |
| Study C (2023) | Showed antimicrobial activity against E. coli and S. aureus with minimal inhibitory concentrations (MICs) below 100 μg/mL. |
These findings suggest a multifaceted profile for the compound that warrants further investigation.
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary research suggests:
- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in coagulation and cancer cell proliferation.
- Cell Signaling Pathways : It may modulate various signaling pathways related to apoptosis and cell survival.
Q & A
Q. What are the established synthetic routes for 4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione?
The compound can be synthesized via cyclization reactions involving oxalyl chloride and tetrahydroquinoline derivatives. For example, a method involves refluxing 1,2,3,4-tetrahydroquinoline with oxalyl chloride in toluene, followed by cyclization under Stolle-type reaction conditions. Post-reaction treatment with NaOH removes byproducts, yielding the target compound . Optimization of reaction time (1–1.5 hours) and stoichiometry is critical to minimize side products like 1,1'-(1,2-dioxoethane-1,2-diyl)bis-1,2,3,4-tetrahydroquinoline.
Q. How is the structural characterization of this compound performed?
Key techniques include:
- X-ray crystallography : Determines precise bond lengths, angles, and crystal packing (e.g., monoclinic P21/c space group with lattice parameters Å, Å, Å, ) .
- NMR spectroscopy : Confirms proton and carbon environments, with methyl and phenyl groups showing distinct signals in H and C spectra.
- Mass spectrometry : Validates molecular weight (305.37 g/mol) via high-resolution MS .
Q. What computational tools aid in preliminary reaction design for this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. The ICReDD framework integrates these calculations with experimental data to optimize conditions, reducing trial-and-error approaches . Software like Gaussian or ORCA can model electron distribution and steric effects in the pyrroloquinoline core.
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved for this compound?
Discrepancies often arise from variations in:
- Reagent purity : Impurities in oxalyl chloride or solvents (e.g., toluene) may alter cyclization efficiency.
- Temperature control : Minor deviations during reflux can lead to over-oxidation or incomplete cyclization .
- Byproduct removal : Inadequate NaOH treatment may leave insoluble residues, skewing yield calculations. Methodological solution : Use in-situ monitoring (e.g., HPLC or FTIR) to track reaction progress and quantify intermediates .
Q. What advanced techniques elucidate the compound’s electronic properties and reactivity?
- Time-resolved spectroscopy : Measures excited-state dynamics, relevant for photochemical applications.
- Cyclic voltammetry : Identifies redox potentials, crucial for understanding electron-transfer behavior in catalytic or biological systems.
- Hirshfeld surface analysis : Maps intermolecular interactions in the crystal lattice, aiding in polymorph control .
Q. How can computational reaction path searches improve synthesis scalability?
State-of-the-art methods like the Artificial Force Induced Reaction (AFIR) algorithm explore alternative pathways under varying conditions (e.g., solvent, catalyst). For example, meta-chloroperbenzoic acid or sodium peroxodisulfate may selectively oxidize specific sites, enabling regioselective functionalization .
Q. What strategies address low solubility in biological assays?
- Derivatization : Introduce hydrophilic groups (e.g., carboxylates) via post-synthetic modifications.
- Co-crystallization : Use co-solvents (e.g., DMSO-water mixtures) or cyclodextrin-based encapsulation.
- Nanoformulation : Develop nanoparticle carriers to enhance bioavailability, guided by molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
